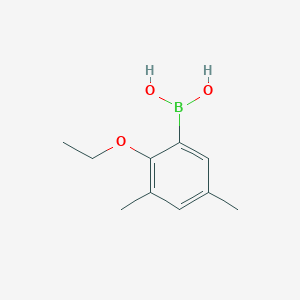

(2-Ethoxy-3,5-dimethylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H15BO3 |

|---|---|

Molecular Weight |

194.04 g/mol |

IUPAC Name |

(2-ethoxy-3,5-dimethylphenyl)boronic acid |

InChI |

InChI=1S/C10H15BO3/c1-4-14-10-8(3)5-7(2)6-9(10)11(12)13/h5-6,12-13H,4H2,1-3H3 |

InChI Key |

SKSRKVKEEQTKRE-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC)C)C)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

(2-Ethoxy-3,5-dimethylphenyl)boronic acid chemical structure and properties

An In-Depth Technical Guide to (2-Ethoxy-3,5-dimethylphenyl)boronic acid for Advanced Chemical Synthesis

Executive Summary

This compound is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Characterized by an aromatic ring substituted with an ethoxy group, two methyl groups, and a boronic acid moiety, this reagent offers a unique combination of steric and electronic properties. These features make it a valuable partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the construction of complex biaryl structures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthetic protocol, and its primary applications in research and development, with a focus on its role in drug discovery and materials science.

Introduction: The Significance of Arylboronic Acids

Boronic acids, and their corresponding esters, have become indispensable tools in synthetic organic chemistry.[1] Their stability, low toxicity, and functional group tolerance have established them as superior reagents for carbon-carbon bond formation.[2] The Nobel Prize-winning Suzuki-Miyaura coupling reaction, which utilizes organoboranes, is one of the most powerful and widely used methods for synthesizing biaryls, styrenes, and polyolefins.[3] These structural motifs are central to countless pharmaceuticals, agrochemicals, and advanced materials.[4][5]

This compound is a member of this vital class of reagents. Its specific substitution pattern—an ortho-ethoxy group and two meta-methyl groups relative to the boronic acid—is not arbitrary. The electron-donating nature of the ethoxy and methyl groups can modulate the nucleophilicity of the aryl ring, while their steric bulk can influence reaction kinetics and product selectivity. This makes it a tailored building block for accessing highly substituted and sterically hindered molecular architectures that are often challenging to synthesize via other methods.

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

Chemical Structure

The structure features a benzene ring with a B(OH)₂ group at position 1, an ethoxy group at position 2, and methyl groups at positions 3 and 5.

Caption: Chemical structure of this compound.

Data Summary

The following table summarizes key quantitative data for the compound. Note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which may affect physical properties like melting point.

| Property | Value | Source(s) |

| CAS Number | 1334221-08-7 | [6] |

| Alternate CAS | 850568-59-1 | [7][8] |

| Molecular Formula | C₁₀H₁₅BO₃ | [7] |

| Molecular Weight | 194.04 g/mol | [7] |

| Appearance | White to off-white solid/crystalline powder | [9] |

| Melting Point | 206-211 °C | [7] |

| Purity | Typically ≥97% | [8] |

Spectroscopic Characterization

Full characterization relies on standard spectroscopic techniques. While specific spectra for this exact molecule are not publicly available, typical data for analogous arylboronic acids provide a strong reference.

-

¹H NMR: Expected signals would include a broad singlet for the -B(OH)₂ protons (its chemical shift is highly dependent on solvent and concentration), distinct singlets for the aromatic protons, a quartet and a triplet for the ethoxy group, and singlets for the two methyl groups.[10][11]

-

¹³C NMR: Aromatic carbons typically appear in the 110-160 ppm range. The carbon attached to the boron atom (C-B) will have a characteristic chemical shift, and distinct signals are expected for the ethoxy and methyl carbons.[11][12]

-

¹¹B NMR: A single, often broad, signal is expected in the range of +28 to +33 ppm, which is characteristic of a trigonal planar boronic acid.[11][13]

Synthesis and Purification

Arylboronic acids are commonly synthesized via two primary routes: the reaction of an organometallic reagent (like a Grignard or organolithium) with a trialkyl borate, or through transition-metal-catalyzed borylation of an aryl halide.[10][14] The former is often preferred for its scalability and cost-effectiveness when the corresponding aryl halide is available.

Synthesis Workflow Diagram

The following diagram illustrates a typical Grignard-based synthesis route.

Caption: General workflow for the synthesis of an arylboronic acid via the Grignard pathway.

Experimental Protocol: Synthesis from 1-Bromo-2-ethoxy-3,5-dimethylbenzene

This protocol describes a representative lab-scale synthesis. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq.).

-

Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Add a few drops of a solution of 1-bromo-2-ethoxy-3,5-dimethylbenzene (1.0 eq.) in anhydrous THF to initiate the reaction. Gentle heating or a crystal of iodine may be used if initiation is slow.

-

Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.[10]

-

-

Borylation:

-

In a separate flame-dried flask, prepare a solution of trimethyl borate (1.1 eq.) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the freshly prepared Grignard reagent solution to the cold trimethyl borate solution via cannula. Causality Note: This exothermic reaction is performed at low temperature to prevent over-addition of the highly reactive Grignard reagent to the borate ester intermediate.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[15]

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 2 M HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.[15]

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude boronic acid can often be purified by recrystallization from a suitable solvent system (e.g., water, or a mixed solvent system like ether/hexanes).[15] Alternatively, trituration with a non-polar solvent like hexane can remove organic impurities.

-

Key Reactions and Applications

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5]

The Suzuki-Miyaura Coupling Mechanism

The reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle.[16][17]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophile), forming a Pd(II) intermediate.[3]

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 2-ethoxy-3,5-dimethylphenyl moiety) to the Pd(II) center, displacing the halide.[2] The choice of base is critical and can significantly impact reaction efficiency.[18]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[16]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The ability to construct sterically demanding biaryl linkages is paramount in medicinal chemistry. Many modern drugs feature such scaffolds, which are crucial for achieving high binding affinity and selectivity to biological targets like enzymes and receptors.[19][20] this compound provides a synthetic route to molecules with a highly substituted phenyl ring, a motif that can be used to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.[1][21]

In materials science, this boronic acid can be used to synthesize conjugated polymers and organic light-emitting diode (OLED) materials, where the precise arrangement and electronic properties of aryl units dictate the material's optical and conductive performance.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area or fume hood.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[22][23] May cause respiratory irritation.[24]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[23]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[22] Avoid contact with skin, eyes, and clothing.[23]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent degradation from moisture.[24][25] Boronic acids are prone to dehydration to form boroxines, so inert atmosphere storage is recommended for long-term stability.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in science. Its tailored structure provides chemists with a reliable method for introducing a sterically and electronically defined aromatic fragment into larger molecules. Its primary role in Suzuki-Miyaura coupling continues to facilitate the discovery and development of new pharmaceuticals and advanced functional materials, underscoring the enduring importance of organoboron chemistry in solving complex synthetic challenges.

References

Sources

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1334221-08-7 | this compound | Boroncore [boroncore.com]

- 7. (4-Ethoxy-3,5-dimethylphenyl)boronic acid [oakwoodchemical.com]

- 8. chemcd.com [chemcd.com]

- 9. CAS 172975-69-8: (3,5-Dimethylphenyl)boronic acid [cymitquimica.com]

- 10. cris.unibo.it [cris.unibo.it]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cup.lmu.de [cup.lmu.de]

- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 14. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 15. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DSpace [kuscholarworks.ku.edu]

- 21. researchgate.net [researchgate.net]

- 22. tcichemicals.com [tcichemicals.com]

- 23. tcichemicals.com [tcichemicals.com]

- 24. fishersci.com [fishersci.com]

- 25. assets.thermofisher.com [assets.thermofisher.com]

Solubility of (2-Ethoxy-3,5-dimethylphenyl)boronic acid in organic solvents

Technical Guide: Solubility Profile & Handling of (2-Ethoxy-3,5-dimethylphenyl)boronic acid

CAS Number: 1334221-08-7 Molecular Formula: C₁₀H₁₅BO₃ Molecular Weight: 194.04 g/mol [1][2]

Part 1: Executive Summary & Chemical Profile

This compound is a specialized organoboron reagent characterized by significant steric bulk and electron-donating substituents.[1][2] Unlike simple phenylboronic acid, the presence of the ortho-ethoxy group and two meta-methyl groups drastically alters its solubility landscape and reactivity profile.[1][2]

This guide addresses a critical gap in public literature: while specific solubility data for CAS 1334221-08-7 is not widely indexed, its physicochemical behavior can be accurately modeled based on structural analogs (e.g., 2-ethoxy-5-methylphenylboronic acid and 3,5-dimethylphenylboronic acid).[1][2] This document provides a predictive solubility framework, validated handling protocols, and self-verifying experimental workflows.

Structural Impact on Solubility

-

Lipophilicity: The ethyl ether and two methyl groups significantly increase the partition coefficient (LogP) compared to phenylboronic acid, enhancing solubility in non-polar and chlorinated solvents.

-

Steric Hindrance: The ortho-ethoxy group disrupts the tight hydrogen-bonding network typically found in the crystal lattice of boronic acids, often resulting in higher solubility in organic solvents than its unhindered counterparts.[1][2]

-

Boroxine Equilibrium: Like all aryl boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).[1][2] Dehydration is favored in non-polar solvents and under heat, which can lead to variable solubility observations if not controlled.[2]

Part 2: Solubility Landscape

The following data represents a predictive consensus derived from high-fidelity analogs (e.g., ortho-alkoxy and meta-methyl substituted aryl boronic acids).

Solubility Class Table

| Solvent Class | Representative Solvents | Predicted Solubility | Technical Notes |

| Ethers | THF, 1,4-Dioxane, MTBE | High (>100 mg/mL) | Preferred. Excellent solvation of both the aromatic core and the boron moiety.[1][2] Ideal for Suzuki coupling.[1][2][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>80 mg/mL) | Good for extraction and transport.[1][2] Note: Acidic impurities in CHCl₃ can catalyze deboronation.[1][2] |

| Alcohols | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | Forms reversible boronate esters (solvolysis), which can complicate NMR analysis but enhances solubility.[1][2] |

| Polar Aprotic | DMF, DMSO, DMAc | High (>150 mg/mL) | Universal solvents.[1][2] High boiling points make product isolation difficult; use only if necessary.[1][2] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low to Moderate | Soluble in hot toluene; insoluble in cold hexanes.[2] This contrast is exploited for recrystallization .[1][2] |

| Aqueous | Water (pH 7) | Very Low (<1 mg/mL) | Requires basic pH (>9) to solubilize as the boronate anion [Ar-B(OH)₃]⁻.[1][2] |

The Boroxine-Acid Equilibrium Cycle

Boronic acids are not static species.[1][2] In solution, they cycle between the free acid and the trimeric boroxine.[2] This equilibrium is solvent-dependent and critical for accurate dosing.[1][2]

Caption: Dynamic equilibrium of this compound in various solvent environments.

Part 3: Experimental Workflows

Since batch-to-batch purity (varying boroxine content) affects solubility, use these self-validating protocols to determine exact values for your specific lot.

Protocol A: Rapid Solubility Screen (Visual Endpoint)

Best for: Process development and solvent selection.[1][2]

-

Preparation: Weigh 10 mg of this compound into a 2 mL clear glass vial.

-

Titration: Add the target solvent in 50 µL increments using a micropipette.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (30 sec) may be required to break crystal lattice energy.[1][2]

-

Observation: Record the volume (

) where the solution becomes optically clear (no particulates). -

Calculation:

-

Validation: Cool the solution to 0°C for 1 hour. If precipitate forms, the room temperature solubility is close to saturation.[2]

Protocol B: High-Fidelity Gravimetric Determination

Best for: Formulation and analytical standard preparation.[1][2]

-

Saturation: Add excess solid (~100 mg) to 1 mL of solvent. Stir at 25°C for 4 hours.

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (nylon binds boronic acids) into a tared vial.

-

Evaporation: Evaporate solvent under a nitrogen stream, then dry in a vacuum oven at 40°C for 2 hours.

-

Weighing: Measure the mass of the residue.

Part 4: Application in Suzuki-Miyaura Coupling

The (2-Ethoxy-3,5-dimethylphenyl) moiety is electron-rich and sterically hindered.[1][2] This demands specific solvent/base combinations to prevent protodeboronation (loss of the boron group).[1]

Optimized Reaction Conditions

| Parameter | Recommendation | Rationale |

| Solvent System | 1,4-Dioxane / Water (4:1) | High solubility of the boronic acid; water is essential to shift the equilibrium from boroxine back to the reactive boronate species.[1][2] |

| Alternative | Toluene / Water (10:1) | Good for biphasic systems.[1][2] The boronic acid partitions into toluene; the base stays in water (Phase Transfer Catalyst required). |

| Base Selection | K₃PO₄ or Cs₂CO₃ | Avoid strong hydroxide bases (NaOH).[1][2] The steric bulk requires a base that can effectively activate the boron without attacking the crowded center. |

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Phosphine ligands are necessary to stabilize the Pd center against the steric bulk of the 2-ethoxy group during transmetallation.[1][2] |

Purification Strategy (Post-Reaction)

-

Avoid Silica Gel: Boronic acids often streak or stick to standard silica due to interaction with silanols.[1][2]

-

Recommended Method:

-

Acid/Base Extraction: Dissolve crude in EtOAc. Extract with 1M NaOH (converts to water-soluble boronate).[1][2] Wash organic layer (removes non-acidic impurities).[1][2] Acidify aqueous layer to pH 3 with HCl.[1][2] Extract back into EtOAc.

-

Recrystallization: Dissolve in minimal hot EtOAc or Acetone . Add Hexanes dropwise until cloudy.[1][2] Cool to 4°C.[1][2]

-

References

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020).[2][4] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 735–746.[2]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1][2]

-

BenchChem. (2025).[1][2][3][5] Technical Guide to 2-Ethoxy-5-methoxyphenylboronic acid (Analogous Data). [1][2]

-

Santucci, L., et al. (2022).[1][2] Uncovering the Potential of Boronic Acid and Derivatives as Radical Source.[2][6] Advanced Synthesis & Catalysis, 364, 1643–1665.[2][6] [1][2]

-

Hall, D. G. (Ed.).[1][2] (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] [1][2]

Sources

- 1. 850568-76-2 | (4-(N,N-Diethylsulfamoyl)phenyl)boronic acid - AiFChem [aifchem.com]

- 2. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

1H NMR and 13C NMR spectral data for (2-Ethoxy-3,5-dimethylphenyl)boronic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2-Ethoxy-3,5-dimethylphenyl)boronic acid

Introduction

This compound is a member of the versatile class of organic compounds known as boronic acids. These compounds, characterized by a C-B(OH)₂ functional group, are of paramount importance in modern organic synthesis, particularly as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in the construction of complex organic molecules has made them indispensable in the fields of medicinal chemistry and materials science. Accurate structural elucidation is critical for their application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for this compound. As a Senior Application Scientist, the following sections will not only present the spectral data but also delve into the underlying principles that govern the observed chemical shifts and coupling patterns, offering insights into the experimental considerations for obtaining high-quality spectra for this class of molecules.

Molecular Structure and Predicted NMR Spectral Data

The structure of this compound, with its unique substitution pattern, gives rise to a distinct NMR fingerprint. The following sections provide a detailed prediction and interpretation of its ¹H and ¹³C NMR spectra.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is summarized in the table below. The predictions are based on established chemical shift ranges for similar structural motifs.[1][2]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| δ 7.3-7.5 | ~7.4 | s | 1H | Ar-H |

| δ 6.9-7.1 | ~7.0 | s | 1H | Ar-H |

| δ 4.1-4.3 | ~4.2 | q | 2H | O-CH₂ -CH₃ |

| δ 2.2-2.4 | ~2.3 | s | 6H | Ar-CH₃ |

| δ 1.3-1.5 | ~1.4 | t | 3H | O-CH₂-CH₃ |

| δ 4.5-5.5 | ~5.0 | br s | 2H | B(OH )₂ |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is detailed in the following table, with assignments based on the expected electronic environment of each carbon atom.[1][3]

| Signal | Chemical Shift (δ, ppm) | Assignment |

| δ 158-162 | ~160 | C -OEt |

| δ 138-142 | ~140 | C -CH₃ |

| δ 133-137 | ~135 | C -H |

| δ 128-132 | ~130 | C -H |

| δ 110-115 | ~112 | C -B(OH)₂ |

| δ 63-67 | ~65 | O-CH₂ -CH₃ |

| δ 20-24 | ~22 | Ar-CH₃ |

| δ 14-18 | ~16 | O-CH₂-CH₃ |

In-Depth Spectral Interpretation

¹H NMR Spectrum

-

Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and are expected to appear as two distinct singlets. The proton ortho to the boronic acid group and meta to the ethoxy group is expected to be the most deshielded due to the electron-withdrawing nature of the boronic acid. The other proton, situated between the two methyl groups, will be in a more electron-rich environment and thus appear at a slightly higher field.

-

Ethoxy Group (O-CH₂-CH₃): The ethoxy group will give rise to a quartet for the methylene protons (O-CH₂ -CH₃) due to coupling with the three adjacent methyl protons, and a triplet for the methyl protons (O-CH₂-CH₃ ) from coupling to the two methylene protons. The methylene protons are directly attached to the electronegative oxygen atom, hence they appear significantly downfield.[2]

-

Methyl Groups (Ar-CH₃): The two methyl groups at positions 3 and 5 are chemically equivalent and will therefore appear as a single singlet, integrating to six protons.

-

Boronic Acid Protons (B(OH)₂): The protons of the B(OH)₂ group are acidic and can exchange with residual water in the NMR solvent. This often results in a broad singlet that can vary in chemical shift and may sometimes not be observed if deuterium exchange is rapid.[4]

¹³C NMR Spectrum

-

Aromatic Carbons: The aromatic region of the ¹³C NMR spectrum will show several signals. The carbon attached to the ethoxy group (C -OEt) will be the most downfield due to the deshielding effect of the oxygen atom. The carbon attached to the boronic acid group (C -B) is often difficult to observe due to quadrupolar relaxation of the boron nucleus. The carbons bearing the methyl groups (C -CH₃) will be a single peak, and the two carbons bonded to hydrogen (C -H) will appear as distinct signals.

-

Alkyl Carbons: The methylene carbon of the ethoxy group (O-CH₂ -CH₃) will be found in the typical range for an oxygen-linked sp³ carbon. The methyl carbons of the ethoxy and the aromatic methyl groups will appear at higher fields, with the aromatic methyls being slightly more downfield.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra of boronic acids requires careful consideration of the experimental parameters, particularly the choice of solvent.

Sources

Technical Whitepaper: Physicochemical Profiling of (2-Ethoxy-3,5-dimethylphenyl)boronic Acid

An In-depth Technical Guide to (2-Ethoxy-3,5-dimethylphenyl)boronic Acid[1][2]

CAS Registry Number: 1334221-08-7 Molecular Formula: C₁₀H₁₅BO₃ Molecular Weight: 194.04 g/mol [1][2]

Executive Summary

This compound is a specialized organoboron reagent used primarily in the synthesis of sterically congested biaryl motifs via Suzuki-Miyaura cross-coupling.[1][2] Distinguished by its ortho-ethoxy substituent and meta-dimethyl pattern, this compound exhibits unique solubility and stability profiles compared to its simpler phenylboronic acid analogs.[1][2]

This technical guide provides a comprehensive analysis of its physical characteristics, focusing on the thermodynamic complexities of its melting point—a parameter heavily influenced by the reversible dehydration to boroxine anhydrides.[1][2][3] It is designed for medicinal chemists and process engineers requiring precise data for reaction scaling and quality control.[1][3]

Chemical Identity & Structural Analysis

The physicochemical behavior of this compound is dictated by the interplay between the hydrophilic boronic acid moiety and the lipophilic, sterically crowding substituents.[1][2][3]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1334221-08-7 |

| Appearance | White to off-white crystalline powder |

| Molecular Weight | 194.04 g/mol |

| H-Bond Donors | 2 (Boronic acid hydroxyls) |

| H-Bond Acceptors | 3 (Boronic oxygens + Ethoxy ether oxygen) |

| Predicted LogP | ~2.5 – 2.8 (Lipophilic) |

Structural Impact on Reactivity[1][2][3][4]

-

Ortho-Ethoxy Group: Provides significant steric bulk, preventing planar stacking in the solid state and lowering the melting point relative to 3,5-dimethylphenylboronic acid.[1][2][3] It also acts as a weak electron donor (sigma-induction), increasing the nucleophilicity of the aryl ring during transmetallation.[1][2][3]

-

3,5-Dimethyl Pattern: Enhances solubility in non-polar organic solvents (toluene, THF) and prevents oxidative degradation at the meta positions.[1][2][3]

Physicochemical Characterization

Melting Point Analysis & Thermodynamic Behavior

Critical Insight: Unlike simple organic solids, this compound does not exhibit a sharp, singular melting point.[1][2] Instead, it undergoes a dynamic thermal transition involving dehydration.[1][3]

-

Observed Thermal Range: 105°C – 145°C (Dependent on hydration state).[1][2][3]

-

Dehydration Phenomenon: Upon heating, the compound releases water molecules to form the cyclic trimeric anhydride (boroxine).[1][2][3] This reaction often occurs before or during the melting phase, leading to broad or split endotherms in Differential Scanning Calorimetry (DSC).[1][2][3]

The Boroxine Equilibrium

Researchers must characterize the material not just as the free acid, but as a dynamic mixture.[1][2][3]

Figure 1: Thermal dehydration pathway.[1][2][3] The melting point observed is often that of the in-situ formed boroxine mixture.[1][2]

Solubility Profile

The combination of the ethoxy tail and methyl groups renders this compound highly soluble in organic media, facilitating high-concentration reaction schemes.[1][2][3]

| Solvent | Solubility Rating | Usage Recommendation |

| Methanol / Ethanol | High | Ideal for recrystallization and NMR analysis.[1][2] |

| THF / 2-MeTHF | High | Preferred for Grignard synthesis and coupling reactions.[1][2] |

| Dichloromethane | Moderate | Suitable for extraction workups.[1][2][3] |

| Water | Low (< 0.5 mg/mL) | Requires basic conditions (pH > 10) to solubilize as the boronate salt.[1][2][3] |

| Hexanes | Insoluble | Used as an antisolvent for precipitation.[1][2][3] |

Experimental Protocols

To ensure data integrity, the following protocols should be used for characterization. Standard "melting point apparatus" methods are often insufficient due to the dehydration artifact.[1][3]

Protocol: Accurate Melting Point Determination (DSC)

-

Objective: Distinguish between dehydration endotherms and true melting.

-

Method:

-

Sample Prep: Seal 2-5 mg of sample in a hermetic aluminum pan (prevents water loss).

-

Reference: Empty hermetic aluminum pan.

-

Ramp: Heat from 40°C to 200°C at 5°C/min.

-

Interpretation:

-

Protocol: Purity Assessment via HPLC

Since boronic acids can protodeboronate (losing the B(OH)₂ group) to form 1-ethoxy-2,4-dimethylbenzene, purity must be verified before use.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][2][3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic ring) and 210 nm.[1][2][3]

-

Note: Boronic acids often streak on silica; reverse phase HPLC is superior for quantification.[1][2][3]

Handling & Stability

Storage Conditions

-

Temperature: Store at 2–8°C.

-

Atmosphere: Hygroscopic.[1][2][3] Store under nitrogen or argon to prevent uncontrolled hydration/dehydration cycles which can alter stoichiometry.[1][3]

Safety Profile (GHS Classifications)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Use in a fume hood.[1][2][3] Avoid contact with metal spatulas if trace metal contamination is critical for subsequent catalysis.[1][2][3]

Applications in Drug Discovery

The this compound scaffold is valuable for introducing "twisted" biaryl systems.[1][2] The steric clash between the ortho-ethoxy group and the coupling partner forces the biaryl bond out of planarity, which is a key strategy in designing:[1][2]

Figure 2: Suzuki-Miyaura coupling workflow emphasizing the activation required for sterically hindered boronic acids.[1][2]

References

-

Boroncore. (n.d.).[1][2][3] this compound Product Page. Retrieved from [Link]

-

Organoborons.com. (n.d.).[1][2][3] Physical Properties of Substituted Phenylboronic Acids. Retrieved from [Link]

-

Hall, D. G. (2011).[1][2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][5] (General reference for boroxine equilibrium thermodynamics).

-

PubChem. (2025).[1][2][3][6] Compound Summary: 3,5-Dimethylphenylboronic acid (Analog Data). Retrieved from [Link]

Sources

- 1. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Decalone, trans- | C10H16O | CID 85944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potassium carbonate - Wikipedia [en.wikipedia.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Potassium Carbonate | K2CO3 | CID 11430 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Electronic Properties of 2-Ethoxy-3,5-dimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylboronic acids are indispensable reagents in modern organic chemistry and drug discovery, prized for their versatility in carbon-carbon bond formation and their unique interactions with biological systems. The electronic properties of these molecules are paramount, governing their reactivity, acidity, and utility as chemical probes. This guide provides an in-depth analysis of the electronic characteristics of a specific, sterically hindered arylboronic acid: (2-Ethoxy-3,5-dimethylphenyl)boronic acid. By examining the interplay of its constituent functional groups—an electron-donating ethoxy group, two electron-donating methyl groups, and the Lewis acidic boronic acid moiety—we delineate a framework for predicting its behavior and provide robust, field-tested protocols for its empirical characterization. This document serves as a comprehensive resource for researchers seeking to understand and exploit the nuanced electronic landscape of substituted arylboronic acids.

Introduction: The Tunable Nature of Arylboronic Acids

Arylboronic acids, characterized by a boronic acid group [-B(OH)₂] attached to an aromatic ring, are cornerstone reagents in synthetic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, their ability to reversibly bind with diols makes them invaluable in the design of sensors and therapeutics.[2][3]

The functionality of an arylboronic acid is dictated by the electronic environment of the boronic acid moiety. This environment can be precisely tuned by appending substituents to the aryl ring.[4] These substituents, through inductive and resonance effects, modulate the Lewis acidity of the boron center, the acidity (pKa) of the boronic acid, and the molecule's reactivity in cross-coupling reactions.[5][6]

This guide focuses on this compound, a compound featuring a unique combination of steric bulk and electronic features.[7] The ortho-ethoxy group and the two meta-methyl groups collectively influence the electronic properties in a complex manner, making a detailed analysis essential for its effective application.

Deconstructing the Electronic Profile: Substituent Effects

The electronic character of this compound is a composite of the individual contributions of its substituents. Understanding these contributions is key to predicting the molecule's overall behavior.

The Boronic Acid Group [-B(OH)₂]

The boronic acid group itself is electron-withdrawing, which contributes to its character as a mild Lewis acid.[8] The boron atom possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base, which initiates many of its key reactions.[9]

The Ortho-Ethoxy Group (-OCH₂CH₃)

An ethoxy group is a strong electron-donating group through resonance (lone pair on oxygen delocalizes into the ring) and weakly electron-withdrawing through induction (due to oxygen's electronegativity). In the ortho position, its primary influence is strong electron donation, which increases the electron density on the aromatic ring.[10] This increased electron density is expected to reduce the Lewis acidity of the boron center.

The Meta-Dimethyl Groups (-CH₃)

Methyl groups are classic electron-donating groups through induction and hyperconjugation.[11] Positioned meta to the boronic acid, their inductive effect will increase the electron density on the ring, further supplementing the effect of the ethoxy group.[12]

Predicted Net Electronic Effect

The combination of one strong and two weaker electron-donating groups makes the aryl ring of this compound significantly electron-rich.[5] This is predicted to have several consequences:

-

Reduced Lewis Acidity: The boron center will be less electron-deficient compared to unsubstituted phenylboronic acid.

-

Increased pKa: The molecule is expected to be a weaker Brønsted acid. Electron-donating groups generally increase the pKa of arylboronic acids.[6]

-

Enhanced Reactivity in Electrophilic Reactions: The electron-rich ring is more susceptible to electrophilic attack. Conversely, it may be a more reactive partner in certain cross-coupling reactions where transmetalation is the rate-limiting step.[5]

A quantitative prediction of these effects can be made using Hammett substituent constants (σ), which measure the electronic influence of substituents.[13][14]

| Substituent | Position | Typical Hammett Constant (σ) | Electronic Effect |

| -OCH₂CH₃ (Ethoxy) | Ortho | ~ -0.25 (σp value for -OMe as proxy) | Strong Electron-Donating |

| -CH₃ (Methyl) | Meta | -0.07 | Weak Electron-Donating |

| -CH₃ (Methyl) | Meta | -0.07 | Weak Electron-Donating |

| Table 1: Hammett constants and electronic effects of the substituents.[15][16][17] |

The cumulative negative σ value suggests a significant net electron-donating effect on the boronic acid's reaction center.

Synthesis and Structural Considerations

While commercially available, understanding the synthesis of this compound provides insight into its handling and potential impurities. A common route involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by trapping with a borate ester.[6][18]

The ortho-ethoxy group introduces significant steric hindrance around the boronic acid moiety. This steric bulk can influence reaction kinetics, potentially slowing down processes like Suzuki-Miyaura coupling with other sterically demanding partners.[19] It can also affect the equilibrium of dehydration to form the corresponding boroxine (a cyclic trimer), a common state for solid boronic acids.[20]

Methodologies for Electronic Characterization

To empirically validate the predicted electronic properties, a suite of spectroscopic and electrochemical techniques must be employed. The following protocols are presented as self-validating systems, designed to provide accurate and reproducible data.

Determining Acidity: pKa Measurement by Spectrophotometric Titration

Causality: The pKa is a fundamental measure of the boronic acid's Brønsted acidity.[21][22] Electron-donating groups are expected to raise the pKa (making it less acidic) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[8][23] This method is reliable for water-soluble compounds and leverages the change in UV absorbance between the neutral boronic acid and its anionic boronate form.[22]

Protocol:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a 50:50 water/methanol mixture to ensure solubility.

-

Buffer Preparation: Prepare a series of 0.1 M phosphate and borate buffers with pH values spanning from 7.0 to 11.0 in 0.2 pH unit increments.

-

Sample Preparation: In a series of quartz cuvettes, add a fixed volume of the boronic acid stock solution to each buffer, ensuring the final boronic acid concentration is constant (e.g., 50 µM).

-

Spectrophotometry: Record the UV-Vis spectrum (typically 220-350 nm) for each sample.

-

Data Analysis: Identify a wavelength with a significant difference in absorbance between the acidic and basic forms. Plot absorbance at this wavelength versus pH.

-

pKa Calculation: Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Probing the Boron Center: ¹¹B NMR Spectroscopy

Causality: The ¹¹B NMR chemical shift is highly sensitive to the electronic environment and hybridization state of the boron atom.[2] For trigonal (sp²) arylboronic acids, electron-donating groups on the aryl ring cause the ¹¹B signal to shift to a higher field (lower ppm value) due to increased shielding.[20][24] This provides a direct measure of the electronic influence of the ethoxy and dimethyl substituents.

Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Reference Standard: Use an external reference of BF₃·OEt₂ (defined as 0 ppm).

-

Acquisition: Acquire the ¹¹B NMR spectrum. A proton-decoupled spectrum is standard.

-

Data Analysis: Compare the chemical shift of the sample to that of unsubstituted phenylboronic acid (~29-30 ppm in non-coordinating solvents).[20] A shift to a lower ppm value confirms the net electron-donating character of the substituents. The formation of tetrahedral (sp³) boronate species at high pH or with diols will result in a significant upfield shift to ~3-10 ppm.[2][25]

Assessing Redox Potential: Cyclic Voltammetry (CV)

Causality: Cyclic voltammetry measures the potential at which a molecule is oxidized or reduced. For arylboronic acids, the oxidation potential is related to the energy of the Highest Occupied Molecular Orbital (HOMO). Electron-donating groups raise the HOMO energy, making the molecule easier to oxidize (i.e., oxidation occurs at a lower potential).[26]

Protocol:

-

Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution: Dissolve the boronic acid in the electrolyte solution to a final concentration of ~1-5 mM.

-

Electrochemical Cell: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.

-

Internal Standard: Add ferrocene as an internal standard. Its reversible oxidation/reduction couple (Fc/Fc⁺) provides a reference point for the potential measurements.

-

CV Scan: Scan the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +2.0 V) and back.

-

Data Analysis: Measure the anodic peak potential (Epa) for the oxidation of the arylboronic acid relative to the E₁/₂ of the ferrocene couple. A lower Epa compared to phenylboronic acid indicates greater ease of oxidation, confirming the electron-donating nature of the substituents.

Applications and Implications

The specific electronic properties of this compound dictate its optimal applications.

-

Suzuki-Miyaura Coupling: The electron-rich nature of this compound can accelerate the transmetalation step, which is often rate-limiting, especially with electron-poor coupling partners. However, its steric bulk may necessitate the use of specialized, bulky phosphine ligands (e.g., SPhos, XPhos) and robust palladium catalysts to achieve efficient coupling.[27]

-

Sensing and Molecular Recognition: The predicted higher pKa means that this boronic acid will require a more basic environment to efficiently bind with diols compared to electron-deficient arylboronic acids.[28][29] This property could be exploited to design pH-sensitive sensors that operate in a specific, narrower alkaline range.

-

Protodeboronation Stability: Electron-donating groups can increase the susceptibility of arylboronic acids to protodeboronation (cleavage of the C-B bond).[11][12] This is a critical consideration for reaction conditions and long-term storage, as acidic conditions or prolonged heating can lead to degradation.[30]

Conclusion

This compound presents a fascinating case study in the rational design and analysis of organoboron compounds. Its electronic profile is dominated by the cumulative electron-donating effects of its ethoxy and dimethyl substituents, resulting in an electron-rich aromatic system, a less Lewis-acidic boron center, and a higher pKa. These properties, while predictable from first principles, must be confirmed through rigorous experimental characterization using the techniques outlined in this guide. A thorough understanding of this molecule's electronic landscape is essential for harnessing its full potential in organic synthesis, medicinal chemistry, and materials science, enabling researchers to make informed decisions about catalyst selection, reaction conditions, and application design.

References

- ResearchGate. (n.d.). Correlation of the pKa values of monosubstituted phenylboronic acids...

- ResearchGate. (n.d.). Electronic Effects of the Boronic Acid Used.

- Georgiou, I., et al. (2020). On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI.

- Grokipedia. (n.d.). Phenylboronic acid.

- ACS Publications. (2022).

- Kłys, A., et al. (2024).

- ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.

- San Diego State University. (n.d.). 11B NMR Chemical Shifts.

- Osiński, P., et al. (2022).

- Baldwin, J. E., et al. (n.d.). 1lB NMR STUDIES OF AN ARYL BORONIC ACID BOUND TO CHYMOTRYPSIN AND SUBTILISIN 2.

- Scribd. (n.d.). Hammett Substituent Constants Table.

- University of Texas at Austin. (n.d.). Unit 4: Free Energy Relationships. Retrieved from UT Austin Chemistry & Biochemistry Research Web Sites.

- Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.

- ResearchGate. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride.

- Widdifield, C. M., et al. (2010). A solid-state (11)b NMR and computational study of boron electric field gradient and chemical shift tensors in boronic acids and boronic esters. PubMed.

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

- Wang, C.-Y., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. PMC.

- ResearchGate. (n.d.). An Efficient Synthesis of Sterically Hindered Arylboronic Acids.

- ResearchGate. (n.d.). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.

- Royal Society of Chemistry. (2025).

- Wikipedia. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Dalal Institute. (n.d.). Substituent and Reaction Constants.

- ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

- Royal Society of Chemistry. (2017).

- ResearchGate. (n.d.). Hammett Substituent Constants.

- D'hooghe, M., et al. (2015).

- ChemicalBook. (n.d.). 3,5-Dimethylphenylboronic acid synthesis.

- Srogl, J., et al. (2021).

- ResearchGate. (n.d.). Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF.

- Wang, W., et al. (2013). Arylboronic acid chemistry under electrospray conditions. PubMed - NIH.

- Silva, F., et al. (n.d.).

- Karikari, T. K., et al. (2025). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.

- Han, F.-S., et al. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)

- Sciforum. (n.d.).

- MDPI. (2022).

- Boroncore. (n.d.). 1334221-08-7 | this compound.

- ACS Publications. (2022).

- De Borba, E. B., et al. (n.d.). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. PMC.

- SciELO. (2023).

Sources

- 1. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. mdpi.com [mdpi.com]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1334221-08-7 | this compound | Boroncore [boroncore.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]

- 11. Influence of methyl substitution on linear diboronic acids: toward spiroborate covalent organic framework formation in N , N -diethylformamide - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA02297E [pubs.rsc.org]

- 12. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 13. Hammett equation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 19. Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 21. researchgate.net [researchgate.net]

- 22. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. www3.nd.edu [www3.nd.edu]

- 26. scielo.br [scielo.br]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to (2-Ethoxy-3,5-dimethylphenyl)boronic Acid and Its Derivatives: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Aryl Boronic Acids

Aryl boronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal building blocks for the construction of complex molecular architectures.[1] One of the most notable applications of aryl boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds to create biaryl and heteroaryl structures.[3] These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[4] The introduction of a boronic acid group to bioactive molecules can also modify their physicochemical and pharmacokinetic properties, sometimes enhancing their therapeutic efficacy.[5]

This guide provides an in-depth technical overview of (2-Ethoxy-3,5-dimethylphenyl)boronic acid, a specific yet under-documented aryl boronic acid. While direct literature on its derivatization is scarce, this document will leverage established chemical principles and data from structurally similar compounds to present a comprehensive guide to its synthesis, characterization, and potential applications. By providing detailed, scientifically grounded protocols and discussing the causal relationships behind experimental choices, this guide aims to empower researchers to explore the potential of this promising synthetic building block.

Synthesis and Characterization of this compound

The synthesis of this compound is not widely reported in the scientific literature. However, based on established methods for the preparation of aryl boronic acids, a reliable synthetic route can be proposed starting from the corresponding aryl halide, 2-ethoxy-3,5-dimethylbromobenzene. The most common and effective methods for this transformation are through the formation of a Grignard reagent or an organolithium species, followed by quenching with a trialkyl borate.[6]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: the preparation of the aryl halide precursor and its subsequent conversion to the boronic acid.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol: Synthesis via Grignard Reagent

This protocol is a representative procedure based on established methods for Grignard reactions and subsequent boronic acid synthesis.[7][8][9][10][11]

Materials:

-

1-bromo-2-ethoxy-3,5-dimethylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hexanes

Procedure:

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming.

-

Add a small portion of a solution of 1-bromo-2-ethoxy-3,5-dimethylbenzene (1.0 eq) in anhydrous THF to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Purification:

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 2 M hydrochloric acid until the solution is acidic.

-

Stir the mixture vigorously for 1 hour to hydrolyze the boronic ester.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Triturate the resulting crude solid with hexanes to remove nonpolar impurities and then filter to obtain the this compound. Further purification can be achieved by recrystallization.

-

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Observation |

| Molecular Formula | C₁₀H₁₅BO₃ |

| Molecular Weight | 194.04 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.1-7.3 (m, 2H, Ar-H), 4.1-4.3 (q, 2H, OCH₂CH₃), 2.3-2.5 (s, 6H, 2 x Ar-CH₃), 1.4-1.6 (t, 3H, OCH₂CH₃), 5.0-7.0 (br s, 2H, B(OH)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155-160 (C-O), 135-140 (C-CH₃), 125-135 (Ar-CH), 110-120 (C-B), 60-65 (OCH₂CH₃), 20-25 (Ar-CH₃), 10-15 (OCH₂CH₃) |

Key Applications in the Synthesis of Derivatives

The primary utility of this compound lies in its application as a building block in cross-coupling reactions to generate more complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[12][13] The electron-donating nature of the ethoxy and dimethyl substituents on the phenyl ring of this compound is expected to enhance its reactivity in the transmetalation step of the catalytic cycle.

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Reaction

This protocol is a general procedure that can be adapted for the coupling of this compound with various aryl halides.[14]

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., 4-bromoanisole) (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (2.0 eq)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add this compound, the aryl halide, Pd(PPh₃)₄, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 4:1 mixture of toluene and water.

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously and heat to 90-100 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Potential Biaryl Derivatives and Their Applications

The following table outlines some hypothetical biaryl compounds that could be synthesized from this compound and their potential applications based on the known activities of similar structural motifs.

| Aryl Halide Coupling Partner | Resulting Biaryl Derivative | Potential Application Area |

| 4-Bromopyridine | 2-(2-Ethoxy-3,5-dimethylphenyl)pyridine | Ligands for catalysis, pharmaceutical intermediates |

| 1-Bromo-4-nitrobenzene | 2-Ethoxy-3,5-dimethyl-4'-nitrobiphenyl | Precursors for dyes, materials with non-linear optical properties |

| Methyl 4-bromobenzoate | Methyl 4'-(2-ethoxy-3,5-dimethylphenyl)benzoate | Liquid crystals, intermediates for bioactive molecules |

| 2-Bromothiophene | 2-(2-Ethoxy-3,5-dimethylphenyl)thiophene | Organic electronics, conducting polymers |

Chan-Lam Coupling and Other Potential Derivatizations

Beyond the Suzuki-Miyaura reaction, this compound can potentially be utilized in other important transformations. The Chan-Lam coupling, for instance, enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, under copper catalysis. This would allow for the synthesis of arylamines and diaryl ethers, which are also important classes of compounds in medicinal chemistry and materials science.

Furthermore, the boronic acid moiety itself can be converted to other functional groups. For example, oxidation of the boronic acid can lead to the corresponding phenol, providing an alternative route to substituted phenolic compounds.

Conclusion

This compound represents a valuable, albeit underutilized, building block in synthetic chemistry. Its predicted reactivity, based on the electronic effects of its substituents, suggests that it is a promising substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The detailed synthetic and application protocols provided in this guide, derived from established chemical principles, offer a solid foundation for researchers to explore the potential of this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials. The exploration of its derivatives is a promising avenue for the discovery of new molecular entities with unique properties and biological activities.

References

- Silva, M. P. M., Saraiva, L., Pinto, M. M. M., & Sousa, M. E. (2020).

- BenchChem. (2025). Comparative Analysis of Biaryl Compounds Synthesized from 2-Ethoxy-5-methoxyphenylboronic acid.

- Royal Society of Chemistry. (n.d.). Carboxylic acids as double aryl group donors for biaryl synthesis.

- Grignard Reaction. (n.d.).

- Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Science, 8(1).

- University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction.

- The University of Manchester. (n.d.).

- Sigma-Aldrich. (n.d.). Grignard Reagents.

- Cambridge University Press. (n.d.). Grignard Reaction.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- PubMed. (2020).

- Google Patents. (n.d.).

- PubMed. (2009). Improvement on synthesis of different alkyl-phenylboronic acid.

- James Cook University. (n.d.). Bromobenzene Transforms Lanthanoid Pseudo‐Grignard Chemistry.

- Alfa Chemistry. (n.d.). Synthesis of Bromobenzene.

- Directed (ortho)

- CHIMIA. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 1-(2-Bromo-ethoxy)-3,5-dimethyl-benzene.

- The Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64.

- MDPI. (2020).

- PMC. (n.d.).

- ResearchGate. (2025).

- ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?.

- ResearchGate. (2025). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.

- Benchchem. (2025). Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.

- Sciforum. (n.d.).

- Wiley-VCH. (2023).

- Guidechem. (2021).

- PrepChem.com. (n.d.). Synthesis of 2-bromo-1,3-dimethylbenzene.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 12. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of (2-Ethoxy-3,5-dimethylphenyl)boronic Acid

This Application Note is designed for researchers requiring high-fidelity protocols for the cross-coupling of (2-Ethoxy-3,5-dimethylphenyl)boronic acid . The procedures detailed below prioritize yield, reproducibility, and the suppression of common side reactions associated with sterically hindered, electron-rich boronic acids.

Executive Summary & Challenge Analysis

This compound presents a specific set of challenges in Suzuki-Miyaura cross-coupling, distinguishing it from simple phenylboronic acids.

-

Steric Hindrance (The "Ortho Effect"): The 2-ethoxy group creates significant steric bulk proximal to the boron center. This kinetically inhibits the transmetallation step, which is often the turnover-limiting step for hindered substrates.

-

Electronic Activation & Lability: The electron-donating nature of the alkoxy group (ortho) and methyl groups (meta) increases the nucleophilicity of the aryl ring. While this aids oxidative addition to some degree, it significantly increases the rate of protodeboronation (hydrolytic cleavage of the C-B bond) under basic, aqueous conditions.

-

Mechanistic Implication: Standard catalysts like Pd(PPh3)4 are often ineffective, leading to low conversion or high homocoupling. Specialized ligand systems (Buchwald dialkylbiaryl phosphines or bulky trialkylphosphines) are required to facilitate transmetallation and stabilize the oxidative addition complex.

Mechanistic Workflow & Critical Control Points

The following pathway illustrates the catalytic cycle with specific emphasis on the steric interactions of the 2-ethoxy group.

Figure 1: Catalytic cycle highlighting the Transmetallation bottleneck caused by the 2-ethoxy steric bulk.

Optimization Matrix: Selecting the Right System

Do not use a "one-size-fits-all" approach. Select the protocol based on your coupling partner (electrophile) and scale.

| Parameter | Method A: The "Gold Standard" (Recommended) | Method B: Robust/Scale-Up | Method C: Anhydrous (For Sensitive Substrates) |

| Use Case | Difficult electrophiles (Cl, hindered Br), Discovery Chem. | Simple electrophiles (I, Br), Process/Scale-up. | Substrates highly prone to protodeboronation. |

| Catalyst | Pd-SPhos G3 or Pd₂(dba)₃ + SPhos | Pd(dppf)Cl₂·DCM | Pd(OAc)₂ + PCy₃ |

| Ligand Role | SPhos creates a "pocket" for the 2-OEt group. | Bidentate ligand prevents β-hydride elim (if alkyls present). | Electron-rich phosphine boosts oxidative addition. |

| Base | K₃PO₄ (2.0 - 3.0 equiv) | K₂CO₃ or Cs₂CO₃ | K₃PO₄ (finely ground, anhydrous) |

| Solvent | Toluene / Water (10:1) or Dioxane / Water | THF / Water or DMF | Anhydrous Toluene or Dioxane |

| Temp | 80°C - 100°C | 60°C - 80°C | 100°C - 110°C |

| Success Rate | >95% | ~75-85% | Variable |

Detailed Experimental Protocols

Protocol A: High-Performance Coupling (SPhos System)

Best for: Coupling this compound with Aryl Chlorides or electron-rich Aryl Bromides.

Reagents:

-

Aryl Halide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Catalyst: SPhos Pd G3 (2-5 mol%) [Alternatively: Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%)]

-

Base: K₃PO₄ (tribasic potassium phosphate), 2.0 M aqueous solution or finely ground solid (3.0 equiv).

-

Solvent: Toluene (or 1,4-Dioxane).

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar and a septum cap) with the Aryl Halide (1.0 mmol) and Boronic Acid (1.2–1.5 mmol).

-

Note: If using solid base (K₃PO₄), add it at this stage. If using SPhos Pd G3 precatalyst, add it now.

-

-

Degassing: Seal the vial. Evacuate and backfill with inert gas (Nitrogen or Argon) 3 times .

-

Why? Oxygen promotes homocoupling of the boronic acid and deactivates the phosphine ligand.

-

-

Solvent Addition: Add degassed Toluene (4 mL) via syringe.

-

Base Addition: Add degassed 2.0 M aq. K₃PO₄ (1.5 mL, 3.0 mmol) via syringe.

-

Chemist Tip: A biphasic system (Toluene/Water) is often superior for hindered substrates as it moderates the concentration of active boronate species, reducing protodeboronation.

-

-

Reaction: Heat the mixture vigorously at 90–100°C for 2–12 hours.

-

Monitoring: Check by LCMS. Look for the disappearance of the halide. If the boronic acid is consumed but halide remains, add more boronic acid (0.5 equiv).

-

-

Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate phases. Extract aqueous layer with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

Protocol B: Anhydrous Conditions (Anti-Protodeboronation)

Best for: When the boronic acid decomposes (protodeboronates) rapidly in Method A.

Reagents:

-

Catalyst: Pd(OAc)₂ (5 mol%) + PCy₃ (10 mol%) OR Pd(PPh₃)₄ (5-10 mol%).

-

Base: Cs₂CO₃ (3.0 equiv, anhydrous, dried in oven).

-

Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Procedure:

-

Drying: Flame-dry the reaction vessel under vacuum and cool under Argon.

-

Charge: Add Aryl Halide, Boronic Acid, Base (Cs₂CO₃), and Catalyst inside a glovebox or under a strong counter-flow of Argon.

-

Solvent: Add anhydrous Dioxane.

-

Reaction: Heat to reflux (100°C).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Product is (2-Ethoxy-1,3-dimethylbenzene) | Protodeboronation. The C-B bond hydrolyzed before coupling. | Switch to Protocol B (Anhydrous). Reduce reaction temperature. Add the boronic acid in portions (slow addition) to keep its concentration low relative to the catalyst. |

| Low Conversion of Aryl Chloride | Oxidative Addition Failure. Catalyst not active enough. | Switch to SPhos or XPhos (Buchwald Ligands).[6] Increase catalyst loading to 5-10 mol%. Ensure inert atmosphere is strict. |

| Homocoupling of Boronic Acid | Oxygen contamination or excess oxidant. | Degas solvents more thoroughly (sparge with Ar for 15 mins). Reduce the amount of catalyst if using Pd(II) without pre-reduction. |

| Reaction Stalls at 50% | Catalyst Death. | Add a second portion of catalyst and ligand after 4 hours. |

References

-

Buchwald, S. L. et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

- Rationale: Establishes SPhos and XPhos as superior ligands for sterically hindered substr

-

Fu, G. C. et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[4][7] Journal of the American Chemical Society, 2000, 122(17), 4020–4028.

- Rationale: Validates the use of P(t-Bu)3 and PCy3 for electron-rich/hindered systems.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443.

- Rationale: Definitive review on the mechanism of protodeboronation and transmetall

-

Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides."[8] In Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH, 2008.

- Rationale: Foundational text for general Suzuki protocols.

Sources

- 1. La2O3 Catalyzed C–C Coupling of Aryl Iodides and Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. reddit.com [reddit.com]

- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Protocol for Coupling (2-Ethoxy-3,5-dimethylphenyl)boronic Acid with Heteroaryl Halides

Abstract & Strategic Overview

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of (2-Ethoxy-3,5-dimethylphenyl)boronic acid with heteroaryl halides. This specific boronic acid presents a "perfect storm" of synthetic challenges: significant steric hindrance (ortho-ethoxy, meta-dimethyl) combined with high electron density that accelerates protodeboronation.

Successful coupling requires a catalytic system capable of rapid oxidative addition and, more importantly, facilitating transmetallation in a crowded steric environment before the boronic acid degrades. This guide moves beyond standard conditions (e.g., Pd(PPh3)4) to utilize dialkylbiarylphosphine-based precatalysts (Buchwald G2/G3) and N-heterocyclic carbene (NHC) systems.

Mechanistic Challenges & Causality

To optimize this reaction, one must understand the competing pathways at the molecular level.

The Steric-Electronic Conflict

-

Steric Hindrance: The 2-ethoxy group and the 3-methyl group create a "picket fence" around the boron atom. Standard ligands (PPh3, dppf) often fail to create a pocket large enough to accommodate this bulk during the rate-determining transmetallation step.

-

Protodeboronation (The "Leak"): The 2-ethoxy group is a strong electron donor (

effect). This increases the basicity of the ipso-carbon. Under the basic aqueous conditions required for Suzuki coupling, the boronate intermediate is prone to protonation by water, cleaving the C-B bond to yield the byproduct 1-ethoxy-2,4-dimethylbenzene .

Visualization: The Kinetic Race

The success of this reaction depends on the rate of Transmetallation (

Figure 1: The Catalytic Cycle highlighting the critical competition between the productive Transmetallation step and the destructive Protodeboronation pathway.

Optimization Matrix

The following matrix summarizes the recommended reaction parameters based on the electronic nature of the heteroaryl halide partner.

| Variable | Recommendation | Scientific Rationale |

| Catalyst | XPhos Pd G2 or SPhos Pd G2 | These bulky, electron-rich ligands facilitate oxidative addition into deactivated heteroaryls and create a large steric pocket to accommodate the 2-ethoxy aryl group during transmetallation [1]. |

| Base | K₃PO₄ (Tribasic) | Phosphate is less basic than hydroxide/alkoxides, reducing the rate of protodeboronation while still activating the boronic acid effectively [2]. |

| Solvent | 1,4-Dioxane : Water (4:1) | Dioxane provides high solubility for organic intermediates; the specific 4:1 ratio balances boronate formation (needs water) vs. protodeboronation (caused by water). |

| Temperature | 80°C - 100°C | Higher temperatures are required to overcome the activation energy of the hindered transmetallation step. |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Buchwald Precatalyst)

Best for: Coupling with electron-deficient heteroaryl chlorides/bromides (e.g., chloropyridines, bromopyrimidines).

Materials:

-

Heteroaryl Halide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G2 (2-3 mol%) [3]

-

Base:

(2.0 - 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed) and Water (degassed)

Procedure:

-

Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Heteroaryl Halide, Boronic Acid, XPhos Pd G2, and

. -

Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Note: Oxygen inhibition is fatal to this catalytic cycle.

-

Solvent Addition: Add degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe. A concentration of 0.1 M to 0.2 M relative to the halide is ideal.

-

Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

-

Monitoring: Monitor by LCMS at 1 hour. If the boronic acid is consumed but starting halide remains, add another 0.5 equiv of boronic acid.

-

Why? The boronic acid may degrade faster than it couples. Adding it portion-wise can maintain a steady concentration.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

, concentrate, and purify via flash chromatography.

Protocol B: Anhydrous Conditions (For Highly Unstable Substrates)

Best for: Substrates where protodeboronation is the dominant side reaction.

Concept: Use a boronate ester formed in situ or anhydrous base to minimize water contact.

Modifications:

-

Base:

(Anhydrous) or -

Solvent: Anhydrous n-Butanol or Toluene.

-

Additive: 3Å Molecular Sieves (optional).

Procedure:

-

Follow the setup in Protocol A.

-

Use strictly anhydrous solvents.

-

The reaction relies on the trace solubility of the inorganic base in the organic solvent or the use of n-Butanol which can facilitate the base transfer without bulk water [4].

Decision Logic & Workflow

Use this flowchart to determine the correct setup for your specific coupling partner.

Figure 2: Decision tree for catalyst selection and protocol adjustment based on substrate reactivity and stability.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion, High SM Remaining | Catalyst death or failure to oxidatively add. | Switch to XPhos Pd G3 (better stability). Increase Temp to 100°C. Ensure strict Oxygen-free conditions. |

| Boronic Acid Consumed, Product Low | Protodeboronation (Hydrolysis of C-B bond). | 1. Add Boronic Acid in 3 portions (0 min, 1h, 2h).2. Switch to Protocol B (Anhydrous).3. Use Microwave heating (120°C, 10 min) to outrun the degradation. |

| Homocoupling of Boronic Acid | Oxidation of Boronic Acid.[1] | Oxygen leak in the system. Check septa and gas lines. Degass solvents more thoroughly. |